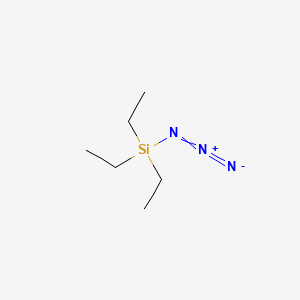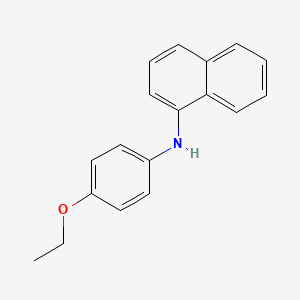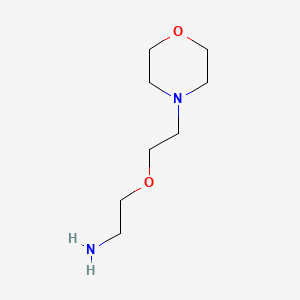
2-chloro-N-(3-methylphenyl)benzamide
Vue d'ensemble
Description
2-chloro-N-(3-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as CMPI and has been widely used in scientific research due to its unique properties.
Applications De Recherche Scientifique
Molecular Structure Analysis
- The molecular structure of compounds resembling 2-chloro-N-(3-methylphenyl)benzamide, such as N-(4-Methylphenyl)benzamide, shows specific bond parameters and dihedral angles, indicating potential applications in material science and crystallography (Gowda, Tokarčı́k, Kožíšek, & Sowmya, 2007).
Crystal Structure and Weak Interactions
- The analysis of crystal structures of halogen-substituted benzanilides, including 2-chloro-N-(3-methylphenyl)benzamide, reveals the importance of weak interactions involving halogens. This research has implications for understanding molecular interactions and crystal engineering (Chopra & Row, 2005).
Synthesis and Neuroleptic Activity
- Benzamides, including those similar to 2-chloro-N-(3-methylphenyl)benzamide, have been synthesized for potential neuroleptic applications. Their structure-activity relationship suggests their potential in pharmacology (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Chemical Synthesis
- The compound has been used in chemical synthesis processes like the one-pot synthesis of 2-arylbenzoxazole derivatives, highlighting its utility in organic chemistry and drug development (Miao, Shi, He, Tong, Jiang, & Han, 2015).
Antimicrobial Properties
- Derivatives of 2-chloro-N-(3-methylphenyl)benzamide have been investigated for their antimicrobial properties, demonstrating potential in the development of new antibacterial agents (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Research
- Some derivatives have shown promise in anticancer research, suggesting potential therapeutic applications in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Propriétés
IUPAC Name |
2-chloro-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUDBMHUUBUXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methylphenyl)benzamide | |
CAS RN |
2447-92-9 | |
| Record name | 2-Chloro-N-(3-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC6921 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo-[5,1-B]quinazolin-2-YL)-acetic acid](/img/structure/B1605115.png)











![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)